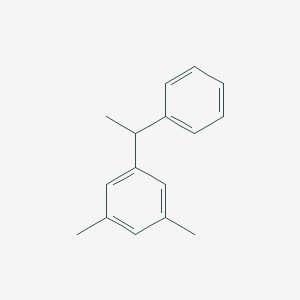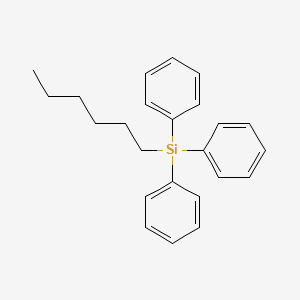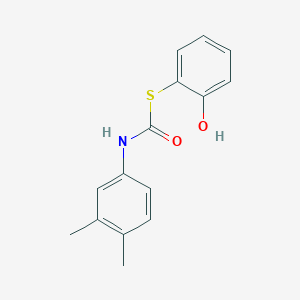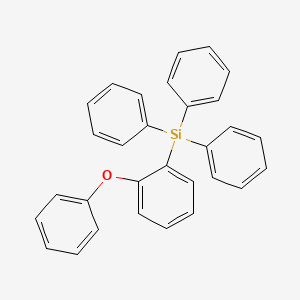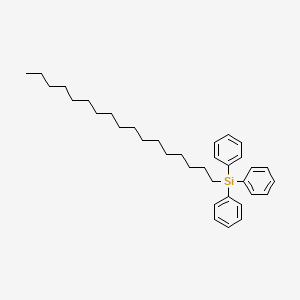
Ethyl 3-hydroxy-3-(2-oxoindolin-3-ylidene)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate is a chemical compound that belongs to the class of organic compounds known as indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a hydroxy group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate typically involves the condensation of ethyl acetoacetate with isatin (1H-indole-2,3-dione) under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of isatin, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent .
Industrial Production Methods
While specific industrial production methods for ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the indole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Amine or alcohol in the presence of a base such as triethylamine (TEA) in an appropriate solvent like dichloromethane.
Major Products
Oxidation: Formation of ethyl (3E)-3-oxo-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate.
Reduction: Formation of ethyl (3E)-3-hydroxy-3-(2-hydroxy-1,2-dihydro-3H-indol-3-ylidene)propanoate.
Substitution: Formation of ethyl (3E)-3-(substituted)-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate derivatives.
科学的研究の応用
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical structure.
作用機序
The mechanism of action of ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis, making it a potential anticancer agent . The compound can induce apoptosis by increasing reactive oxygen species (ROS) levels and activating apoptosis-related proteins such as Bax and cleaved-caspase 3 .
類似化合物との比較
Ethyl (3E)-3-hydroxy-3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)propanoate can be compared with other similar compounds, such as:
Ethyl (2E)-cyano(2-oxo-1,2-dihydro-3H-indol-3-ylidene)ethanoate: Similar structure but with a cyano group instead of a hydroxy group.
3-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1,4-dihydroquinoxalin-2-one: Contains a quinoxaline ring fused to the indole ring.
2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2H-1,4-benzoxazin-3(4H)-one: Contains a benzoxazine ring fused to the indole ring.
These compounds share similar core structures but differ in their functional groups and ring systems, which can lead to variations in their chemical reactivity and biological activities.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
ethyl 3-(2-hydroxy-1H-indol-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(16)7-10(15)12-8-5-3-4-6-9(8)14-13(12)17/h3-6,14,17H,2,7H2,1H3 |
InChIキー |
LSRZNFWVTQLWRE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1=C(NC2=CC=CC=C21)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11944225.png)



